
Bis(tert-butylimido)osmium dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylimido)osmium dioxide is a chemical compound with the molecular formula C8H18N2O2Os It is known for its unique structure, which includes two tert-butylimido groups and two oxygen atoms bonded to an osmium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylimido)osmium dioxide typically involves the reaction of osmium tetroxide with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
OsO4+2(CH3)3CNH2→Os(NC(CH3)3)2O2+2H2O
This reaction is usually performed in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction mixture is typically heated to facilitate the formation of this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of osmium tetroxide and tert-butylamine in a controlled environment would be essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylimido)osmium dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the osmium center is reduced.
Substitution: The tert-butylimido groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used to replace the tert-butylimido groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium(VI) compounds, while reduction reactions may produce osmium(II) species.
Scientific Research Applications
Bis(tert-butylimido)osmium dioxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
Medicinal Chemistry: There is interest in its potential use in the development of new drugs, particularly those targeting specific enzymes or pathways.
Mechanism of Action
The mechanism by which bis(tert-butylimido)osmium dioxide exerts its effects involves the interaction of the osmium center with various substrates. The tert-butylimido groups and oxygen atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating to substrates and facilitating their transformation through redox or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(tert-butylimido)molybdenum dioxide
- Bis(tert-butylimido)tungsten dioxide
- Bis(tert-butylimido)ruthenium dioxide
Uniqueness
Bis(tert-butylimido)osmium dioxide is unique due to the presence of the osmium center, which imparts distinct reactivity and stability compared to similar compounds with different metal centers
Properties
Molecular Formula |
C8H18N2O2Os |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bis(tert-butylimino)-dioxoosmium |
InChI |
InChI=1S/2C4H9N.2O.Os/c2*1-4(2,3)5;;;/h2*1-3H3;;; |
InChI Key |
ARPFDUQOTQIUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=[Os](=NC(C)(C)C)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


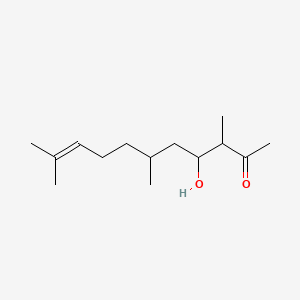
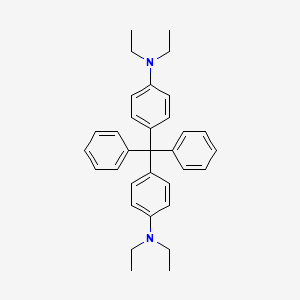
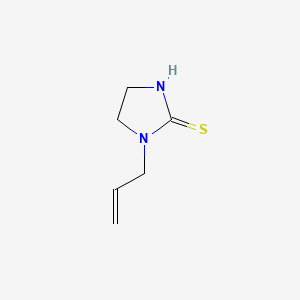
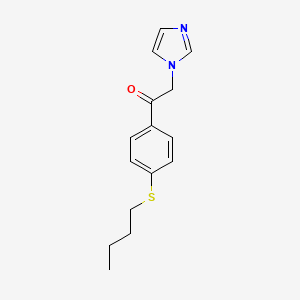
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
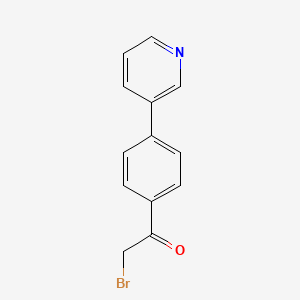
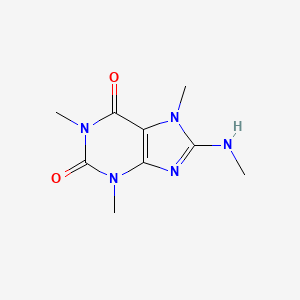

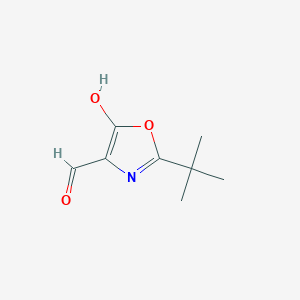
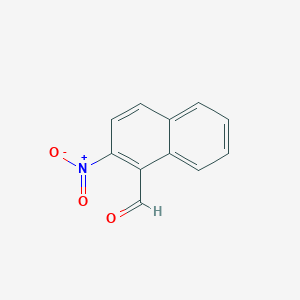
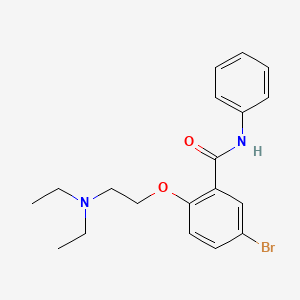

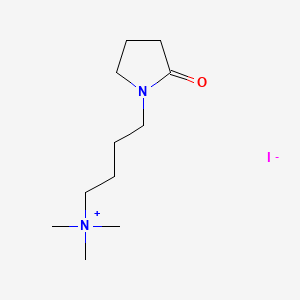
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
